molecular formula C20H26N2O5 B13411141 Deschloro Amlodipine

Deschloro Amlodipine

Cat. No.: B13411141
M. Wt: 374.4 g/mol
InChI Key: PEBXGLALMHVYPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deschloro Amlodipine is a derivative of Amlodipine, a well-known calcium channel blocker used primarily to treat hypertension and angina. . This compound is often used as an impurity standard in the pharmaceutical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Deschloro Amlodipine involves several steps, starting from basic organic compoundsThe reaction conditions typically involve the use of solvents like ethanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced analytical techniques is common in industrial settings to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

Deschloro Amlodipine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

Deschloro Amlodipine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Deschloro Amlodipine include:

    Amlodipine: The parent compound, widely used as a calcium channel blocker.

    Nifedipine: Another dihydropyridine calcium channel blocker used to treat hypertension and angina.

    Felodipine: Similar to Amlodipine, used for treating high blood pressure.

    Lercanidipine: Known for its lower risk of causing edema compared to Amlodipine

Uniqueness

This compound is unique due to its specific chemical structure, which lacks the chlorine atom present in Amlodipine. This structural difference can lead to variations in its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and comparison studies .

Properties

Molecular Formula

C20H26N2O5

Molecular Weight

374.4 g/mol

IUPAC Name

3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H26N2O5/c1-4-27-20(24)18-15(12-26-11-10-21)22-13(2)16(19(23)25-3)17(18)14-8-6-5-7-9-14/h5-9,17,22H,4,10-12,21H2,1-3H3

InChI Key

PEBXGLALMHVYPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2)C(=O)OC)C)COCCN

Origin of Product

United States

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